![molecular formula C9H4F5NO2S B12878730 2-(Difluoromethoxy)-7-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12878730.png)
2-(Difluoromethoxy)-7-(trifluoromethylthio)benzo[d]oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethoxy)-7-(trifluoromethylthio)benzo[d]oxazole is a compound that features both difluoromethoxy and trifluoromethylthio functional groups attached to a benzo[d]oxazole core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-7-(trifluoromethylthio)benzo[d]oxazole typically involves the introduction of the difluoromethoxy and trifluoromethylthio groups onto the benzo[d]oxazole ring. One common method involves the use of trifluoromethanesulfonyl chloride (CF₃SO₂Cl) as a precursor for trifluoromethyl radicals. The reaction is often carried out in the presence of an organophotocatalyst under blue LED light (450 nm) in acetonitrile under a nitrogen atmosphere .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yields and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-(Difluoromethoxy)-7-(trifluoromethylthio)benzo[d]oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The difluoromethoxy and trifluoromethylthio groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while substitution reactions could introduce a variety of new groups onto the benzo[d]oxazole ring.
Aplicaciones Científicas De Investigación
2-(Difluoromethoxy)-7-(trifluoromethylthio)benzo[d]oxazole has several scientific research applications:
Biology: The compound’s unique functional groups make it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: Used in the development of new materials with specific properties, such as increased stability or reactivity.
Mecanismo De Acción
The mechanism of action of 2-(Difluoromethoxy)-7-(trifluoromethylthio)benzo[d]oxazole involves its interaction with molecular targets through its functional groups. The difluoromethoxy and trifluoromethylthio groups can participate in various chemical interactions, such as hydrogen bonding, hydrophobic interactions, and electron transfer processes. These interactions can modulate the activity of biological targets, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(Difluoromethyl)sulfonylbenzo[d]thiazole: Similar in structure but contains a sulfonyl group instead of the trifluoromethylthio group.
2-(Difluoromethoxy)-5-nitrobenzylidene-4-trifluoromethoxy-phenylamine: Contains similar difluoromethoxy and trifluoromethoxy groups but differs in the core structure.
Uniqueness
2-(Difluoromethoxy)-7-(trifluoromethylthio)benzo[d]oxazole is unique due to the combination of its functional groups and the benzo[d]oxazole core. This combination imparts specific chemical properties, such as increased lipophilicity and reactivity, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H4F5NO2S |
|---|---|
Peso molecular |
285.19 g/mol |
Nombre IUPAC |
2-(difluoromethoxy)-7-(trifluoromethylsulfanyl)-1,3-benzoxazole |
InChI |
InChI=1S/C9H4F5NO2S/c10-7(11)17-8-15-4-2-1-3-5(6(4)16-8)18-9(12,13)14/h1-3,7H |
Clave InChI |
BQSFNCVLMSCBKP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)SC(F)(F)F)OC(=N2)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


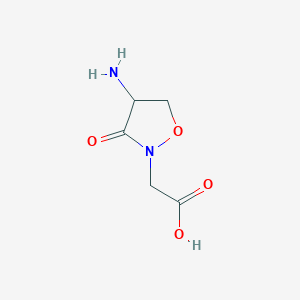
![N-Methyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-amine](/img/structure/B12878653.png)
![1-(4-methylphenyl)-2-[2-[(E)-2-phenylethenyl]-1,3-oxazol-5-yl]ethanone](/img/structure/B12878659.png)
![1-(Dichloromethyl)dibenzo[b,d]furan](/img/structure/B12878660.png)
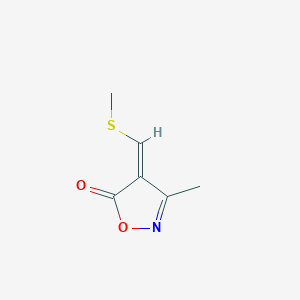
![1-[5-(4-Chlorobenzoyl)-1H-pyrrol-3-yl]-2-(diethylamino)ethan-1-one](/img/structure/B12878669.png)
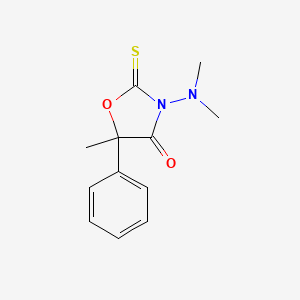
![1,3,4,6,7,9-Hexabromodibenzo[b,d]furan](/img/structure/B12878681.png)
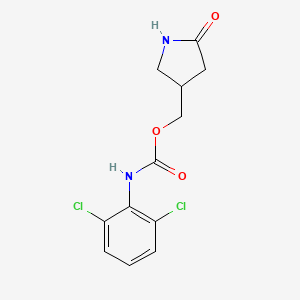
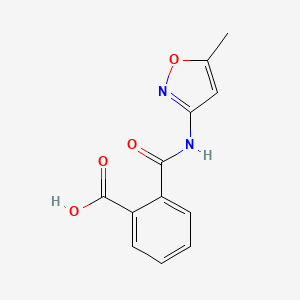
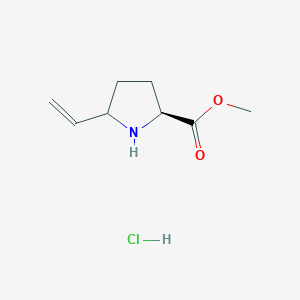

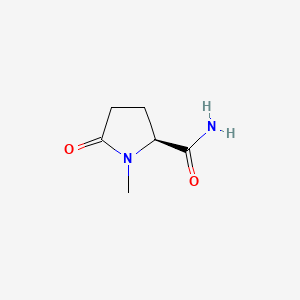
![2-(Chloromethyl)benzo[d]oxazole-4-acetic acid](/img/structure/B12878706.png)
